Cas no 1004081-51-9 (N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide)
![N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide structure](https://www.kuujia.com/scimg/cas/1004081-51-9x500.png)
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
- N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]acetamide
-
- Inchi: 1S/C21H21FN4O3/c1-29-17-7-5-14(6-8-17)18-12-19-21(28)25(9-10-26(19)24-18)13-20(27)23-16-4-2-3-15(22)11-16/h2-11,18-19,24H,12-13H2,1H3,(H,23,27)
- InChI Key: XQPNZKUNLUNZCX-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)NC(CN1C=CN2C(C1=O)CC(C1C=CC(=CC=1)OC)N2)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 637
- Topological Polar Surface Area: 73.9
- XLogP3: 2.2
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3167-1300-1mg |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 1mg |
$54.0 | 2023-04-24 | |
Life Chemicals | F3167-1300-2mg |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 2mg |
$59.0 | 2023-04-24 | |
Life Chemicals | F3167-1300-3mg |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 3mg |
$63.0 | 2023-04-24 | |
Life Chemicals | F3167-1300-75mg |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 75mg |
$208.0 | 2023-04-24 | |
Life Chemicals | F3167-1300-10μmol |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 10μl |
$69.0 | 2023-04-24 | |
Life Chemicals | F3167-1300-15mg |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 15mg |
$89.0 | 2023-04-24 | |
Life Chemicals | F3167-1300-2μmol |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 2μl |
$57.0 | 2023-04-24 | |
Life Chemicals | F3167-1300-5mg |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 5mg |
$69.0 | 2023-04-24 | |
Life Chemicals | F3167-1300-4mg |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 4mg |
$66.0 | 2023-04-24 | |
Life Chemicals | F3167-1300-20mg |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide |
1004081-51-9 | 90%+ | 20mg |
$99.0 | 2023-04-24 |
N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide Related Literature
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
3. Book reviews
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
Additional information on N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Research Brief on N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (CAS: 1004081-51-9)
Recent studies on the compound N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide (CAS: 1004081-51-9) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrazolo[1,5-a]pyrazine core, has garnered attention due to its selective inhibitory activity against specific kinase targets implicated in various diseases, including cancer and inflammatory disorders.
The synthesis and structural optimization of this compound have been extensively explored to enhance its pharmacokinetic properties and target specificity. Recent publications in journals such as the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have detailed novel synthetic routes and structure-activity relationship (SAR) studies, which have led to improved derivatives with higher potency and reduced off-target effects.
In vitro and in vivo studies have demonstrated that N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide exhibits significant inhibitory effects on key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. Preclinical data suggest that this compound could serve as a lead molecule for the development of targeted therapies, particularly in oncology.
Furthermore, recent advancements in crystallography and molecular docking studies have provided insights into the binding mode of this compound with its target kinases. These findings are instrumental in guiding further optimization efforts to achieve greater selectivity and efficacy. Collaborative research efforts between academic institutions and pharmaceutical companies are underway to translate these discoveries into clinical applications.
Despite these promising developments, challenges remain, including the need for comprehensive toxicology studies and the optimization of formulation strategies to improve bioavailability. Future research directions may focus on combination therapies and the exploration of additional therapeutic indications beyond oncology, such as autoimmune diseases.
In conclusion, N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide represents a compelling case study in the rational design of kinase inhibitors. Its continued development underscores the importance of interdisciplinary collaboration in advancing chemical biology and medicinal chemistry research.
1004081-51-9 (N-(3-fluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide) Related Products
- 2227741-02-6((1S)-2,2,2-trifluoro-1-6-(propan-2-yloxy)pyridin-2-ylethan-1-ol)
- 2091621-18-8(2-(3-(Fluoromethyl)azetidin-1-yl)acetic acid)
- 159682-27-6(1-(4-hydroxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2241144-75-0(2-(Aminomethyl)-3-ethylpentanoic acid;hydrochloride)
- 1227598-94-8(7-Bromo-6-fluoroindole-3-acetonitrile)
- 923184-40-1(6-(2,2-dimethoxyethyl)-4-(2-methylphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)
- 1171053-92-1(ethyl 3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propanoate)
- 98027-31-7(3-Amino-5-bromopyridine-4-thiol)
- 81613-58-3(Benzene, 1-(3-bromo-1-propynyl)-3,5-bis(trifluoromethyl)-)
- 39195-66-9(Benzofuran, 2-(4-chlorophenyl)-)




